molecular formula C9H8O3 B1214576 3-Oxo-3-phenylpropanoic acid CAS No. 614-20-0

3-Oxo-3-phenylpropanoic acid

Cat. No.: B1214576
CAS No.: 614-20-0
M. Wt: 164.16 g/mol
InChI Key: HXUIDZOMTRMIOE-UHFFFAOYSA-N
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Description

3-Oxo-3-phenylpropanoic acid, also known as benzoylacetic acid, is an organic compound with the molecular formula C9H8O3. It is a monocarboxylic acid with a keto group at the third carbon and a phenyl group attached to the second carbon. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Mechanism of Action

Target of Action

3-Oxo-3-phenylpropanoic acid, also known as Phenylpyruvic acid, interacts with several targets. One of its primary targets is L-phenylalanine dehydrogenase , an enzyme found in Rhodococcus sp . It also interacts with Hydroxyacid oxidase 1 in humans and Indole-3-pyruvate decarboxylase in Azospirillum brasilense . These enzymes play crucial roles in various biochemical reactions and metabolic pathways.

Mode of Action

It is known to interact with its targets, potentially altering their function and resulting in changes at the molecular level .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a product of the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids . It is also involved in the synthesis of 3-phenyllactic acid (PLA) through the action of lactate dehydrogenase .

Pharmacokinetics

It is known that the compound has a molecular weight of 16416, a density of 1242±006 g/cm3, a melting point of 98-100°C, a boiling point of 3491±250 °C, and a vapor pressure of 181E-05mmHg at 25°C .

Result of Action

It has been suggested that it may have a role in promoting myotube hypertrophy, or muscle cell growth, through the foxo3/nad+ signaling pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the conversion of this compound was found to increase with the LogP oct of the organic solvent . Additionally, the phosphate buffer was selected as the optimum medium for reduction .

Biochemical Analysis

Biochemical Properties

3-Oxo-3-phenylpropanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of phenylalanine and tyrosine. It is a substrate for several enzymes, including phenylalanine hydroxylase and tyrosine aminotransferase. These enzymes catalyze the conversion of phenylalanine to tyrosine and further to this compound. The compound also interacts with coenzymes such as NAD+ and FAD, which are essential for its oxidation and reduction reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the Foxo3/NAD+ signaling pathway, promoting myotube hypertrophy and inhibiting protein degradation in skeletal muscle cells . Additionally, this compound can modulate the expression of genes involved in the tricarboxylic acid cycle and oxidative phosphorylation, thereby impacting cellular energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes, such as phenylalanine hydroxylase, by competing with their natural substrates. This inhibition can lead to alterations in the levels of downstream metabolites and affect various metabolic pathways. Furthermore, this compound can interact with transcription factors like Foxo3, modulating their activity and influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of protein acetylation and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote beneficial effects such as muscle hypertrophy and improved metabolic function. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its beneficial effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylalanine and tyrosine degradation pathways. It is a key intermediate in the conversion of phenylalanine to fumarate and acetoacetate, which are further metabolized in the tricarboxylic acid cycle. The compound interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, as well as cofactors like NAD+ and FAD, to facilitate these metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes by monocarboxylate transporters, which facilitate its uptake and release. The compound can also bind to plasma proteins, affecting its distribution and localization within tissues. These interactions influence the compound’s bioavailability and efficacy .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol and mitochondria. Its activity and function can be affected by its subcellular localization, as it interacts with different enzymes and biomolecules in these compartments. Post-translational modifications, such as phosphorylation and acetylation, can also influence the compound’s targeting and localization within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxo-3-phenylpropanoic acid can be synthesized through several methods. One common approach involves the oxidation of benzylacetone using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the reaction of benzyl cyanide with carbon dioxide under high pressure and temperature, followed by hydrolysis.

Industrial Production Methods: In industrial settings, this compound is often produced via the Friedel-Crafts acylation of benzene with acetyl chloride, followed by oxidation of the resulting acetophenone. This method is favored due to its scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form benzoic acid.

    Reduction: It can be reduced to 3-hydroxy-3-phenylpropanoic acid using reducing agents like sodium borohydride.

    Substitution: The keto group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products:

    Oxidation: Benzoic acid.

    Reduction: 3-Hydroxy-3-phenylpropanoic acid.

    Substitution: Various substituted benzoylacetic acid derivatives.

Scientific Research Applications

3-Oxo-3-phenylpropanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: It serves as a precursor in the biosynthesis of various natural products.

    Medicine: It is investigated for its potential pharmacological properties, including antibacterial and antifungal activities.

    Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

    3-Phenylpropanoic acid: Similar structure but lacks the keto group.

    Benzoylformic acid: Contains a formyl group instead of a propanoic acid group.

    Phenylpyruvic acid: Contains a pyruvic acid group instead of a propanoic acid group.

Uniqueness: 3-Oxo-3-phenylpropanoic acid is unique due to the presence of both a keto group and a phenyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic chemistry.

Properties

IUPAC Name

3-oxo-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUIDZOMTRMIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210316
Record name 3-Keto-3-phenylpropionic acid
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-20-0
Record name Benzoylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Keto-3-phenylpropionic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 614-20-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Keto-3-phenylpropionic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0Z4E3K13K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

To 11.6 g (60.3 mmol) of ethyl benzoylacetate, was added 60 mL of a 1 N aqueous sodium hydroxide solution, and the mixture was stirred at room temperature for 16 hours. After removing organic substances by ether, the reaction solution was acidified by adding concentrated hydrochloric acid while cooling the solution in an ice bath to give a precipitate. The precipitate was collected by filtration, washed with cold water, and dried under reduced pressure. As a result, 6.56 g (40.0 mmol, 66.3%) of benzoylacetic acid was obtained as a pale yellow powder.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
66.3%

Synthesis routes and methods II

Procedure details

Sodium hydroxide (0.4 g) was dissolved in water (10 ml) and ethyl benzoylacetate (manufactured by Aldrich, 2.14 g: purity 90%) was added thereto and stirred at room temperature overnight. The reaction product was washed with ether and ether extraction was performed by adding a 10%-dilute sulfuric acid (4.9 g). An excess of anhydrous sodium sulfate was added to the ether extract, drying was performed thereon, and the anhydrous sodium sulfate was removed by filtering. In addition, the ether was removed using a rotary evaporator and a benzoylacetic acid was obtained (yield: 1.05 g).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

By operating as in Example 1, starting from 6.75 g of potassium meta-cresolate and from 5.5 g of acetophenone, 0.55 g of benzoylacetic acid were obtained.
Name
potassium meta-cresolate
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

6.7 g of potassium 2,6-di-t-butyl-p-cresolate in 30 cc of toluene were introduced into a 4-neck flask, having a capacity of 100 cc, provided with stirrer, thermometer and gas inlet pipe. In a carbon dioxide atmosphere 3.1 g of acetophenone (phenate: substrate molar ratio = 1 : 1) were added; the whole was stirred at 20°C for 4 hours and then acidified with cold sulphuric acid at 10% concentration. The organic phase separated, and was then extracted with a 10% sodium carbonate aqueous solution. 0.9 g of benzoylacetic acid were isolated by acidification and extraction with ether. 2.3 g of acetophenone were recovered from the organic phase.
Name
potassium 2,6-di-t-butyl-p-cresolate
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
atmosphere
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of ethyl benzoyl acetate (2.88 g, 15 mmol) in EtOH (30 mL) was added 1N NaOH (30 mL). The reaction mixture was stirred at rt for 72 h. It was cooled to 0° C. and acidified with 1N HCl. EtOH was removed under reduced pressure. The aqueous layer was extracted twice with dichloromethane. The combined dichloromethane solution was washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to give a light yellow solid. (600 mg, 24%). MS 165.1 (M+H)+.
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of concentration on the tautomeric equilibrium of 3-oxo-3-phenylpropanoic acid?

A: Research indicates that the tautomeric equilibrium constant of this compound, and likely other β-keto acids, is influenced by its concentration. [] This suggests that the self-association of the molecule, potentially through hydrogen bonding, can shift the balance between its keto and enol forms. This finding highlights the importance of considering concentration effects when studying the reactivity and properties of this compound.

Q2: How does this compound react with 3-imidazoline 3-oxides?

A: this compound alkyl esters demonstrate regioselectivity in their reaction with 3-imidazoline 3-oxides. [] This reaction yields 2-phenyl-3a,4,5,6-tetrahydroimidazo[1,5-b]isoxazole-3-carboxylic acid alkyl esters. Interestingly, treating these adducts with alkoxides or heat under vacuum leads to their decomposition back into the original imidazole and the alkyl this compound esters. Furthermore, attempts to oxidize the carbon-carbon double bond within these adducts using KMnO4–FeSO4 resulted in the formation of previously uncharacterized 4-oxo-3a,4,5,6-tetrahydroimidazo[1,5-b]isoxazoles. This highlights the potential of this compound derivatives as building blocks in the synthesis of novel heterocyclic compounds.

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